
5-Methylfuran-2-carbohydrazide
Descripción general
Descripción
The compound of interest, 5-Methylfuran-2-carbohydrazide, is a derivative of furan, which is a heterocyclic organic compound. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The methyl group attached to the furan ring indicates a substitution at the fifth position, and the carbohydrazide moiety at the second position suggests the presence of a hydrazide functional group attached to a carbonyl carbon atom adjacent to the furan ring .
Synthesis Analysis
The synthesis of furan derivatives often involves the use of starting materials such as carbohydrates or furan-2-carboxylic acid hydrazide. For instance, 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Similarly, 5-nitrofuran-2-carbohydrazides were synthesized as part of a study to develop antimicrobial and antitubercular agents . These methods could potentially be adapted for the synthesis of 5-Methylfuran-2-carbohydrazide.
Molecular Structure Analysis
The molecular structure of furan derivatives can be confirmed using techniques such as elemental analyses, IR, and 1H-NMR spectra . For example, the structure of N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide was determined, and the crystal packing was found to be stabilized by a bifurcated intermolecular N—H⋯(N,O) interaction . This suggests that similar structural analyses could be applied to 5-Methylfuran-2-carbohydrazide to determine its molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including cyclization and tautomerism. The thiol-thione tautomeric equilibrium of furan derivatives has been described , and cyclization reactions have been used to synthesize 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides . These reactions are indicative of the reactivity of furan compounds and could be relevant to the chemical behavior of 5-Methylfuran-2-carbohydrazide.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary widely depending on the substituents attached to the furan ring. For example, the presence of a nitro group and a hydrazone moiety in 5-nitrofuran-2-carbohydrazides has been associated with significant antimicrobial and antibacterial activity . The solubility, melting point, and stability of these compounds can be influenced by their molecular structure and the presence of specific functional groups. The properties of 5-Methylfuran-2-carbohydrazide would likely be influenced by the methyl and carbohydrazide groups, affecting its potential applications in pharmaceuticals or as an intermediate in chemical synthesis.
Aplicaciones Científicas De Investigación
-
Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass and have a range of applications beyond fuels and plastics .
- Methods : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
-
Benzofuran Scaffolds
- Field : Anticancer Therapeutics
- Application : Benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles. These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .
- Methods : The synthesis of benzofuran-based heterocycles involves various chemical reactions .
- Results : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .
-
5-Methyl-2-furancarboxylic Acid
- Field : Green Chemistry
- Application : 5-Methyl-2-furancarboxylic acid (MFA) is an important substituted furoic acid with versatile applications .
- Methods : A novel route to the sustainable synthesis of MFA from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) by the direct cleavage of the C–OH bond in HMFA at ambient temperature has been reported .
- Results : Active carbon ©-supported Pd catalysts exhibited high efficiency and stability in HMFA hydrogenolysis to MFA, providing a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran .
-
Benzofuran Derivatives
- Field : Antimicrobial Agents
- Application : Benzofuran derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
- Methods : The synthesis of benzofuran-based heterocycles involves various chemical reactions .
- Results : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
-
Furan-2-carbohydrazide Derivatives
- Field : Material Sciences
- Application : Furan-2-carbohydrazide derivatives can form nano-aggregates that display enhanced emission with a bathochromic shift .
- Methods : The non-fluorescent Schiff base compound C1 (N’-(4’-ethyl-3-hydroxy-[1,1’-biphenyl]-4-yl)methylene)furan-2-carbohydrazide) in organic solvent (e.g., THF) was found to produce yellow-green fluorescence emission upon addition of H2O .
- Results : Granular-shaped aggregates in a THF/H2O mixed solution formed and exhibited obvious aggregation-induced emission (AIE). Especially its keto fluorescence band intensified dramatically, while the enol emission band remained almost unchanged .
-
2-Methylfuran and 5-Methylfurfural
- Field : Biofuel Production
- Application : 2-Methylfuran and 5-Methylfurfural have been used for the production of biofuels .
- Methods : The production of these compounds typically involves the dehydration of sugars or other biomass-derived feedstocks .
- Results : These compounds can be used as a renewable alternative to traditional fossil fuels .
Direcciones Futuras
Furan platform chemicals, which include 5-Methylfuran-2-carbohydrazide, are gaining interest due to their potential applications beyond fuels and plastics . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . The future of these compounds lies in further exploring their potential applications and overcoming challenges in large-scale manufacture .
Propiedades
IUPAC Name |
5-methylfuran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-3-5(10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMDPPXBCLAACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400082 | |
| Record name | 5-methylfuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylfuran-2-carbohydrazide | |
CAS RN |
20842-19-7 | |
| Record name | 5-methylfuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-furohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)
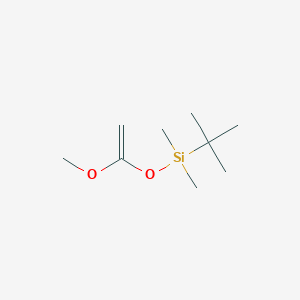
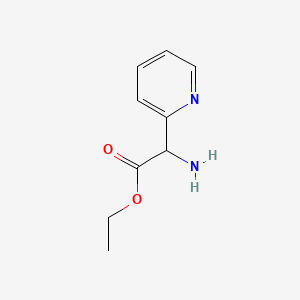
![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)
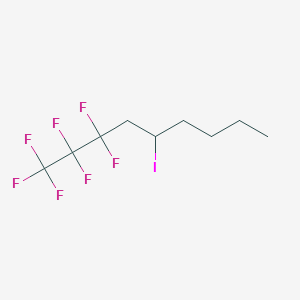

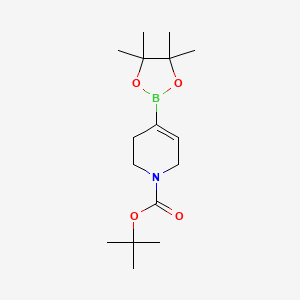
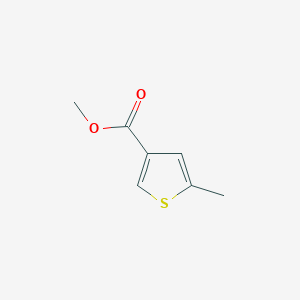
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)
![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)